molecular formula C9H6BrN3O B14846699 5-(4-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde

5-(4-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde

Cat. No.: B14846699
M. Wt: 252.07 g/mol
InChI Key: PLFIXIFPUSZBJH-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a bromophenyl group attached to the triazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using formic acid to yield the triazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5-(4-Bromophenyl)-4H-1,2,4-triazole-3-carboxylic acid.

    Reduction: 5-(4-Bromophenyl)-4H-1,2,4-triazole-3-methanol.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

5-(4-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly those targeting bacterial and fungal infections.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The triazole ring is known to bind to enzymes and disrupt their function, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Similar structure but with a thione group instead of an aldehyde.

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Contains an isoxazole ring instead of a triazole ring.

Uniqueness

5-(4-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its aldehyde group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H6BrN3O

Molecular Weight

252.07 g/mol

IUPAC Name

3-(4-bromophenyl)-1H-1,2,4-triazole-5-carbaldehyde

InChI

InChI=1S/C9H6BrN3O/c10-7-3-1-6(2-4-7)9-11-8(5-14)12-13-9/h1-5H,(H,11,12,13)

InChI Key

PLFIXIFPUSZBJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)C=O)Br

Origin of Product

United States

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